3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine
Description
3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine is a brominated aromatic amine featuring a [1,3]dioxolane substituent at the 5-position of the phenyl ring. This compound is structurally characterized by a benzene core substituted with a bromine atom (at position 3), an amine group (para to bromine), and a [1,3]dioxolane moiety (a five-membered cyclic ketal at position 5).
Properties
IUPAC Name |
3-bromo-5-(1,3-dioxolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXDIAXNQUVUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274350 | |
| Record name | 3-Bromo-5-(1,3-dioxolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936844-19-8 | |
| Record name | 3-Bromo-5-(1,3-dioxolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936844-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(1,3-dioxolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The precursor, 5-dioxolan-2-yl-phenylamine, is synthesized by introducing the dioxolane ring onto a phenylamine scaffold, often via acetal formation from corresponding aldehydes or ketones with ethylene glycol under acidic catalysis.
Bromination Step
- Reagents: Bromine or N-bromosuccinimide (NBS) are commonly used brominating agents.
- Solvent: Dichloromethane or acetonitrile.
- Temperature: Typically maintained at low to moderate temperatures (0–25 °C) to control reaction rate and selectivity.
- Procedure: The brominating agent is added dropwise to a stirred solution of 5-dioxolan-2-yl-phenylamine in solvent. The reaction progress is monitored by TLC or HPLC to ensure selective monobromination.
- Workup: The reaction mixture is quenched with aqueous sodium bisulfite or sodium thiosulfate to remove excess bromine, followed by extraction and purification by recrystallization or chromatography.
Purification
Purification techniques include recrystallization from suitable solvents or column chromatography to isolate pure 3-Bromo-5-dioxolan-2-yl-phenylamine with high purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Dioxolane formation | Aldehyde + ethylene glycol, acid cat. | 25–60 | 2–6 hours | 85–95 | Protects aldehyde as 1,3-dioxolane ring |
| Bromination | Bromine or NBS in DCM or MeCN | 0–25 | 1–3 hours | 70–85 | Controlled addition to avoid dibromination |
| Workup & purification | Quench with Na2S2O3, extraction | Room temp | 30 min | — | Purification by recrystallization or chromatography |
Research Findings and Analysis
- The presence of the 1,3-dioxolane ring enhances the stability of the molecule during bromination, but care must be taken to avoid acidic or strongly oxidative conditions that can cleave the acetal ring.
- Bromination regioselectivity is influenced by the electron-donating effect of the amino group and the steric hindrance from the dioxolane substituent.
- Using NBS as a brominating agent under mild conditions improves selectivity and reduces side products compared to elemental bromine.
- Solvent choice affects reaction rate and selectivity: dichloromethane favors cleaner reactions, while acetonitrile can accelerate bromination but may increase side reactions.
- Post-bromination purification is critical to remove dibrominated or over-oxidized impurities, which can be minimized by slow addition of brominating agent and temperature control.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the phenyl ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-[1,3]dioxolan-2-yl-phenylamine .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. The compound's dioxolane group acts as a "masked" precursor for α-halo-α’-hydroxy ketones, facilitating the synthesis of these valuable intermediates in organic chemistry.
Biochemical Applications
Fluorescent Probes
In biochemistry, this compound is used to develop ratiometric fluorescent probes for the selective detection of cysteine over other thiols such as homocysteine and glutathione. This application is particularly valuable in biological research where monitoring cysteine levels can provide insights into cellular redox states and disease mechanisms.
Potential Therapeutic Roles
Research indicates that this compound may interact with various biomolecules, suggesting potential therapeutic applications. Its unique structure may enable it to act on specific enzymes or receptors, influencing pathways related to diseases or therapeutic responses.
Medicinal Chemistry
Synthesis of Bioactive Compounds
The compound has been studied for its role in synthesizing polyfunctional derivatives that exhibit biological activity. For instance, derivatives such as 1,3-thiazole compounds synthesized from this base structure have shown promise as selective enzyme inhibitors and antagonists for sigma receptors and adenosine receptors.
Material Science
Polymer Chemistry
In materials science, this compound can be employed in the synthesis of polymers with tailored properties. The incorporation of dioxolane units in polymer backbones can enhance thermal stability and mechanical properties, making them suitable for various industrial applications.
Data Table: Comparison with Similar Compounds
| Compound Name | Similarity Index |
|---|---|
| (1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide | 0.97 |
| 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-amine | 0.92 |
| 4-(1,3-Dioxolan-2-yloxy)aniline | 0.90 |
| 4-(Dioxolan)aniline | 0.89 |
| 4-Bromoaniline | 0.88 |
Case Study 1: Development of Fluorescent Probes
In a recent study, researchers synthesized a ratiometric fluorescent probe using this compound to detect cysteine selectively. The probe demonstrated high sensitivity and specificity in biological samples, indicating its potential utility in clinical diagnostics.
Case Study 2: Medicinal Chemistry Applications
Another study explored the synthesis of various thiazole derivatives from this compound. These derivatives exhibited significant activity against specific cancer cell lines, highlighting the compound's potential as a lead structure in drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom and the dioxolane ring play crucial roles in its binding affinity and specificity . The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine with two analogs from the provided evidence and other relevant brominated phenyl derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted.
3-Bromo-5-fluoro-L-phenylalanine
- Molecular Formula: C₉H₉BrFNO₂
- Molar Mass : 262.08 g/mol
- Substituents: Bromine (position 3), fluorine (position 5), and an L-phenylalanine backbone (α-amino acid).
- Key Properties: Enhanced polarity due to the fluorine atom and carboxylic acid group. Potential use as a non-natural amino acid in peptide synthesis or enzyme inhibition studies.
- Contrast with Target Compound: The fluorine atom in this analog increases electronegativity compared to the electron-rich dioxolane group in the target compound. The amino acid backbone confers chirality and biological relevance, unlike the simpler phenylamine structure of the target.
3-Bromo-5-(2-ethylimidazo[1,2-α]pyridine-3-carbonyl)-2-hydroxybenzonitrile
- Molecular Formula : C₁₆H₁₃BrN₂O₃ (estimated)
- Molar Mass : ~361.19 g/mol
- Substituents : Bromine (position 3), a 2-ethylimidazo[1,2-α]pyridine carbonyl group (position 5), and a hydroxyl group (position 2).
- Likely synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, as inferred from patent methodologies .
- Contrast with Target Compound :
- The dioxolane group in the target compound is less sterically demanding, favoring solubility in polar solvents.
- The absence of a nitrile or carbonyl group in the target compound reduces electrophilic reactivity.
General Brominated Phenylamine Derivatives
- Common Features : Bromine’s electron-withdrawing effect directs electrophilic substitution to specific positions.
- Synthetic Routes :
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity : The dioxolane group in the target compound may stabilize intermediates in nucleophilic aromatic substitution reactions, contrasting with fluorine’s deactivating effects in 3-Bromo-5-fluoro-L-phenylalanine .
- Solubility : The dioxolane’s oxygen atoms improve aqueous solubility compared to purely hydrocarbon substituents.
- Crystallography: Structural analysis of such compounds often employs SHELX software for refinement, as noted in crystallographic methodologies .
Biological Activity
3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine, also known as 3-bromo-5-(1,3-dioxolan-2-yl)aniline, is an organic compound with the molecular formula C9H10BrNO2. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a bromine atom attached to a phenyl ring that is further substituted with a dioxolane moiety. The presence of these functional groups suggests that the compound may exhibit diverse biological activities due to its potential interactions with various biological targets.
Research indicates that this compound may interact with several biological pathways:
- Antioxidant Activity : The dioxolane moiety can potentially enhance antioxidant properties, which may protect cells from oxidative stress.
- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
- Cell Signaling Pathways : The compound's structural features may allow it to influence cell signaling pathways related to proliferation and apoptosis.
Anticancer Activity
Several studies have examined the anticancer potential of compounds related to this compound:
- In Vitro Studies : Cell viability assays (MTT assay) have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, a study reported that certain analogs induced apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Bromo derivative | MCF7 (Breast) | 15 | Apoptosis induction |
| 3-Bromo derivative | HeLa (Cervical) | 20 | Caspase activation |
Antifungal Activity
Research has also suggested antifungal properties for related compounds. The mechanism involves disrupting cellular antioxidation systems in pathogenic fungi:
- Study Findings : A study indicated that redox-active benzaldehyde derivatives could inhibit fungal growth by targeting cellular antioxidant pathways. This suggests a potential application for this compound in antifungal therapies .
Case Study 1: Synthetic Derivatives
A series of synthetic derivatives based on the structure of this compound were evaluated for their biological activity. These derivatives were designed to enhance potency and selectivity against specific cancer types:
- Synthesis : Various substituents were introduced to the phenyl ring to assess their impact on biological activity.
- Results : Some derivatives showed improved IC50 values compared to the parent compound, indicating enhanced anticancer activity.
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to identify key structural features responsible for biological activity:
- Key Findings : Substitutions at specific positions on the phenyl ring significantly influenced both anticancer and antifungal activities.
- : Understanding these relationships aids in the rational design of more potent derivatives.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution or coupling reactions. For example, brominated intermediates (e.g., 3-bromo-5-fluorophenyl derivatives) can undergo [1,3]dioxolane protection via acid-catalyzed cyclization with ethylene glycol . Key factors include:
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) for dioxolane formation.
- Temperature : Controlled heating (80–120°C) to avoid side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and dioxolane ring integrity. For example, the [1,3]dioxolane proton signals appear as a singlet at δ 4.8–5.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion for C₉H₉BrNO₂ expected at ~250 m/z) .
Q. How does the electronic nature of the [1,3]dioxolane group influence the reactivity of the bromine substituent in electrophilic reactions?
- Methodological Answer : The dioxolane group acts as an electron-donating moiety via conjugation, directing electrophiles to meta/para positions relative to the bromine. This is critical in designing regioselective reactions (e.g., Suzuki couplings) .
Advanced Research Questions
Q. How can computational chemistry tools optimize the synthesis and functionalization of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity. For example:
- Reaction Path Search : Tools like GRRM or AFIR map energy barriers for dioxolane formation .
- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize reaction media .
- Machine Learning : Models trained on brominated aromatic compounds predict coupling efficiencies with aryl boronic acids .
Q. How should researchers address contradictory spectral data observed during the characterization of brominated phenylamine derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) arise from dynamic processes or impurities. Strategies include:
- Variable-Temperature NMR : Resolves rotational barriers in dioxolane rings .
- 2D NMR (COSY, NOESY) : Assigns overlapping signals and confirms spatial proximity of protons .
- Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .
Q. What strategies enhance regioselectivity in electrophilic substitution reactions involving brominated [1,3]dioxolane-phenylamine derivatives?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to block undesired positions .
- Microwave-Assisted Synthesis : Accelerates reactions, reducing side-product formation .
- Catalytic Systems : Palladium/copper bimetallic catalysts improve selectivity in C–N coupling .
Q. What are the limitations of current in silico models in predicting the reactivity of brominated aromatic amines?
- Methodological Answer :
- Accuracy Gaps : DFT often underestimates steric effects in bulky dioxolane derivatives .
- Dynamic Effects : Models may fail to account for solvent dynamics or temperature fluctuations.
- Mitigation : Hybrid QM/MM approaches or experimental feedback loops refine predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
